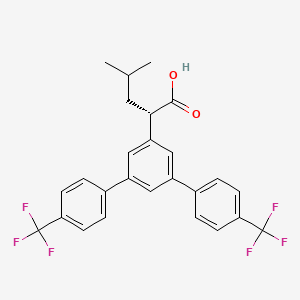

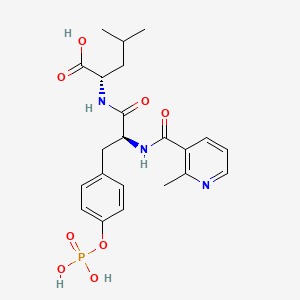

2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid

説明

JNJ-40418677 is a modulator of γ-secretase. It reduces the levels of amyloid-β (1-42) (Aβ42; ) in a cell-free γ-secretase modulation assay. It also reduces the secretion of Aβ42, but not total Aβ, in SK-N-BE human neuroblastoma cells expressing amyloid precursor protein (APP; mean IC50 = 200 nM) and in primary rat cortical neurons (mean IC50 = 185 nM). JNJ-40418677 (100 and 300 mg/kg) reduces the level of Aβ42 in wild-type mouse brain. It decreases brain levels of Aβ42, Aβ40, and Aβ38 in the deposited fraction, and Aβ42 and Aβ40 in the soluble fraction, in the Tg2576 mouse model of Alzheimer’s disease when administered at doses of 60 and 120 mg/kg per day in the diet for seven months. It also reduces increases in the number of amyloid plaques in Tg2576 mouse brain compared to vehicle control animals.

Novel γ-secretase modulator, inhibiting amyloid plaque formation in a mouse model of Alzheimer's disease

JNJ-40418677 is a γ-secretase modulator that selectively blocks γ-site cleavage of the APP without affecting processing of Notch. In human neuroblastoma cells and rat primary neuronal cultures, JNJ-40418677 blocked secretion of Aβb42 (IC50 = 20 nM), with no affects on total Ab concentration, Notch signaling or COX activity. In vivo experiments showed that JNJ-40418677 dose dependently inhibited Aβ42 accumulation in the brain while promoting an increase in Aβ38.

科学的研究の応用

Alzheimer’s Disease Treatment

JNJ-40418677 has been studied for its potential in treating Alzheimer’s disease . It is a γ-secretase modulator that selectively blocks γ-site cleavage of the amyloid precursor protein (APP) without affecting the processing of Notch . In studies, it has been shown to selectively reduce Aβ42 secretion in human neuroblastoma cells and rat primary neurons . Chronic treatment with JNJ-40418677 resulted in a decrease of brain Aβ42 levels and reduced brain Aβ levels, the area occupied by plaques, and plaque number in a dose-dependent manner . This suggests that JNJ-40418677 could be a potentially effective disease-modifying therapy for Alzheimer’s disease.

Neurological Research

The compound’s ability to penetrate the brain and influence the secretion of Aβ42 makes it a valuable tool in neurological research . It can be used to study the mechanisms of neurodegenerative diseases and evaluate the efficacy of potential treatments.

Drug Development

JNJ-40418677’s strong potency towards Aβ42 inhibition and excellent brain penetration make it a promising candidate for drug development . Its properties could be leveraged to create new drugs for treating neurological disorders.

In Vitro Studies

JNJ-40418677 has been used in in vitro studies involving human neuroblastoma cells and rat primary neurons . These studies help in understanding the cellular mechanisms of neurological diseases and evaluating potential treatments.

In Vivo Studies

The compound has been used in in vivo studies involving non-transgenic mice and Tg2576 mice . These studies provide valuable insights into the effects of the compound on living organisms and its potential therapeutic applications.

Biomarker Discovery

Given its impact on Aβ42 secretion, JNJ-40418677 could potentially be used in biomarker discovery for Alzheimer’s disease and other neurological disorders .

作用機序

Target of Action

The primary target of 2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is the γ-secretase complex . This complex is a multi-subunit protease complex that plays a crucial role in various cellular processes, including intramembrane proteolysis of type-I transmembrane proteins .

Mode of Action

2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid is a modulator of γ-secretase . It selectively reduces the secretion of Aβ42 in human neuroblastoma cells and rat primary neurons . This selective reduction of Aβ42 secretion suggests that the compound interacts with its target, the γ-secretase complex, to modulate its enzymatic activity .

Biochemical Pathways

The compound’s action primarily affects the amyloidogenic pathway, which is involved in the pathogenesis of Alzheimer’s disease . By modulating γ-secretase activity, it selectively reduces the production of Aβ42, a neurotoxic peptide that accumulates in the brains of Alzheimer’s patients .

Pharmacokinetics

The compound is orally active and can cross the blood-brain barrier . It shows excellent brain penetration after oral administration in mice . The compound’s ability to cross the blood-brain barrier suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action include a dose- and time-dependent decrease of brain Aβ42 levels . Chronic treatment with the compound in Tg2576 mice, a mouse model of Alzheimer’s disease, resulted in a dose-dependent reduction in brain Aβ levels, the area occupied by plaques, and plaque number .

特性

IUPAC Name |

(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWDDLKGBMJFX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(S)-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid | |

CAS RN |

1146594-87-7 | |

| Record name | JNJ-40418677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40418677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?

A1: JNJ-40418677 is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like JNJ-40418677 are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, JNJ-40418677 shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like JNJ-40418677 a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.

Q2: How was JNJ-40418677 synthesized, and how did this impact its potential for large-scale production?

A2: A key step in the asymmetric synthesis of JNJ-40418677 involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to JNJ-40418677 with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access JNJ-40418677 compared to previous methods, potentially facilitating its production for research and development purposes.

Q3: What is the significance of the asymmetric synthesis of JNJ-40418677?

A3: The asymmetric synthesis of JNJ-40418677 is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, JNJ-40418677, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.

Q4: What preclinical evidence supports the potential of JNJ-40418677 as a treatment for Alzheimer's disease?

A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with JNJ-40418677 effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of JNJ-40418677 as a disease-modifying treatment for Alzheimer's disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)

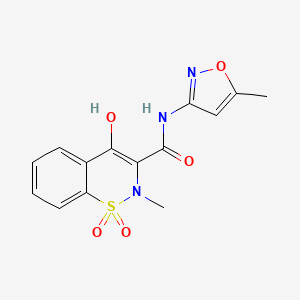

![7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one](/img/structure/B608147.png)

![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

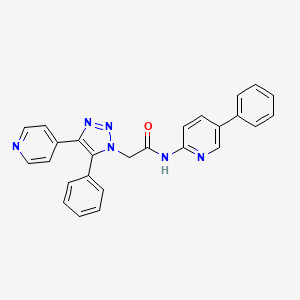

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)